TAAR1 Agonist Potency at Human Receptor: N-Ethyl vs. N-Methyl Amide Comparison
3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide activates human TAAR1 (hTAAR1) with an EC50 of 26 nM in a recombinant HEK293 cellular cAMP accumulation assay sourced from Roche patent US8604061 [1]. This value places the compound in a moderately potent tier among TAAR1 agonists. By comparison, the structurally distinct 2-aminooxazoline TAAR1 agonist (US8604061, 292) exhibits a stronger EC50 of 18 nM under identical assay conditions, while the simpler endogenous ligand tyramine activates a human-rat chimeric receptor with an EC50 of 2.26 µM [2]. The N-ethyl substitution in the target compound contrasts with the N-methyl analog 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide, for which no publicly available TAAR1 potency data have been identified, representing a critical data gap that precludes direct head-to-head comparison within this specific scaffold series.
| Evidence Dimension | hTAAR1 agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 26 nM |
| Comparator Or Baseline | US8604061, 292 (2-aminooxazoline TAAR1 agonist): EC50 = 18 nM; Tyramine (endogenous TAAR1 ligand): EC50 = 2.26 µM (human-rat chimera) |
| Quantified Difference | Target compound is 1.4-fold less potent than US8604061, 292, and approximately 87-fold more potent than tyramine at the human-rat chimera receptor. |
| Conditions | Recombinant human TAAR1 expressed in HEK293 cells; cAMP accumulation measured by luminometer after 30 min incubation. Tyramine data obtained using human-rat chimeric TAAR1. |
Why This Matters
The 26 nM EC50 defines the compound as a functional hTAAR1 agonist with potency adequate for cellular pharmacology studies, while the absence of comparator data for the N-methyl analog creates a procurement-driven differentiation: researchers requiring the N-ethyl variant for SAR studies must source this specific compound.
- [1] BindingDB. BDBM109570 (US8604061, 364): EC50 26 nM at human TAAR1 in HEK293 cells. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109570 View Source
- [2] BindingDB. BDBM109524 (US8604061, 292): EC50 18 nM at human TAAR1. https://bindingdb.org/ View Source
